8,16-Dihydroxyhexadecanoic acid 8,16-Dihydroxyhexadecanoic acid
Brand Name: Vulcanchem
CAS No.: 53950-52-0
VCID: VC20645514
InChI: InChI=1S/C16H32O4/c17-14-10-6-2-1-3-7-11-15(18)12-8-4-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)
SMILES:
Molecular Formula: C16H32O4
Molecular Weight: 288.42 g/mol

8,16-Dihydroxyhexadecanoic acid

CAS No.: 53950-52-0

Cat. No.: VC20645514

Molecular Formula: C16H32O4

Molecular Weight: 288.42 g/mol

* For research use only. Not for human or veterinary use.

8,16-Dihydroxyhexadecanoic acid - 53950-52-0

Specification

CAS No. 53950-52-0
Molecular Formula C16H32O4
Molecular Weight 288.42 g/mol
IUPAC Name 8,16-dihydroxyhexadecanoic acid
Standard InChI InChI=1S/C16H32O4/c17-14-10-6-2-1-3-7-11-15(18)12-8-4-5-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20)
Standard InChI Key BOVBNBWBCCWHEP-UHFFFAOYSA-N
Canonical SMILES C(CCCCO)CCCC(CCCCCCC(=O)O)O

Introduction

Structural Characteristics and Chemical Identity

8,16-Dihydroxyhexadecanoic acid belongs to the class of dihydroxy fatty acids, characterized by two hydroxyl groups positioned along a 16-carbon chain. The primary hydroxyl group at C-16 (omega position) and the secondary hydroxyl at C-8 confer unique physicochemical properties, including enhanced polarity compared to monohydroxy analogs. Its molecular structure facilitates intramolecular hydrogen bonding, influencing solubility and reactivity.

PropertyValue
Molecular FormulaC₁₆H₃₂O₄
Molecular Weight288.42 g/mol
Hydroxyl PositionsC8 and C16
Density~1.02 g/cm³ (estimated)
Boiling Point~470°C (extrapolated)

The compound’s stereochemistry and hydroxyl positioning are critical for its biological activity, as evidenced by comparative studies of positional isomers .

Natural Occurrence and Biosynthetic Pathways

Plant Cutins and Suberins

8,16-Dihydroxyhexadecanoic acid is a minor but significant component of plant cuticular membranes. It has been identified in hydrolyzed cutins of species such as Sansevieria trifasciata (snake plant) and Avena sativa (oat), where it constitutes up to 20% of the dihydroxyhexadecanoic acid isomers . In suberized tissues, such as cork, it contributes to the hydrophobic barrier properties that regulate water loss and pathogen ingress.

Biosynthesis

The biosynthesis of 8,16-dihydroxyhexadecanoic acid proceeds via hydroxylation of 16-hydroxyhexadecanoic acid, a precursor derived from hexadecanoic acid (palmitic acid). Key steps include:

  • Primary Hydroxylation: Conversion of palmitic acid to 16-hydroxyhexadecanoic acid by cytochrome P450-dependent monooxygenases.

  • Secondary Hydroxylation: Introduction of the C8 hydroxyl group by non-specific hydroxylase enzymes, a process less selective than analogous pathways in Ricinus communis .

This pathway contrasts with the synthesis of 10,16-dihydroxyhexadecanoic acid, where hydroxylation occurs preferentially at C10 in species like Lycopersicon esculentum (tomato) .

Physicochemical Properties and Analytical Characterization

Solubility and Reactivity

The compound is practically insoluble in water but soluble in polar organic solvents such as methanol and ethanol. Its weakly acidic nature (pKa ~4.5–5.0) allows for salt formation under alkaline conditions, enhancing solubility for industrial processing.

Spectroscopic Identification

  • Mass Spectrometry (MS): The trimethylsilyl (TMS) ether derivatives of 8,16-dihydroxyhexadecanoic acid yield characteristic fragmentation patterns, including ions at m/z 73 (TMS⁺) and m/z 285 (M⁺ – 2×TMS) .

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra show distinct signals for the C8 hydroxyl proton (δ 3.6–3.8 ppm) and methylene groups adjacent to hydroxyls (δ 1.2–1.5 ppm).

Biological Roles and Ecological Significance

Cuticular Function

As a cutin monomer, 8,16-dihydroxyhexadecanoic acid polymerizes into a polyester matrix that forms the plant cuticle. This layer:

  • Reduces non-stomatal water loss.

  • Protects against UV radiation and mechanical damage.

  • Serves as a barrier against fungal and bacterial pathogens.

Immune Elicitation

While 10,16-dihydroxyhexadecanoic acid is known to activate plant immune responses via calcium influx and MAPK signaling, the 8,16-isomer’s role remains less studied. Preliminary evidence suggests that positional isomers may differentially modulate defense pathways, warranting further investigation .

Industrial and Biomedical Applications

Biodegradable Polymers

The hydroxyl groups of 8,16-dihydroxyhexadecanoic acid enable its use in synthesizing aliphatic polyesters. These materials exhibit:

  • High thermal stability (decomposition >300°C).

  • Biocompatibility for drug delivery systems.

  • Potential as sustainable alternatives to petroleum-based plastics.

Agricultural Innovations

Extracts rich in 8,16-dihydroxyhexadecanoic acid could be formulated into eco-friendly coatings to enhance crop resilience. Trials on Avena sativa have demonstrated improved drought tolerance when cuticular integrity is reinforced .

Comparative Analysis of Positional Isomers

The biological and industrial relevance of dihydroxyhexadecanoic acids varies significantly with hydroxyl positioning:

IsomerHydroxyl PositionsPrimary SourcesKey Properties
8,16-DHHAC8, C16Sansevieria trifasciataHigh polarity, thermal stability
9,16-DHHAC9, C16Zea mays (maize)Intermediate solubility
10,16-DHHAC10, C16Lycopersicon esculentumImmune elicitation

The 8,16-isomer’s unique properties stem from its symmetrical hydroxyl distribution, which optimizes hydrogen bonding in polymeric structures .

Research Challenges and Future Directions

Despite advances, critical gaps remain:

  • Enzymatic Specificity: The factors governing hydroxylation at C8 versus C9/C10 in plants are poorly understood.

  • Ecotoxicology: Long-term environmental impacts of industrial use require assessment.

  • Synthetic Biology: Engineered microbes could optimize production, reducing reliance on plant extraction.

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